7-(Bromomethyl)benzo[d]oxazole
Description
Contextualizing Benzo[d]oxazole Derivatives in Contemporary Organic Synthesis
Benzo[d]oxazole and its derivatives represent a vital class of heterocyclic compounds in modern organic synthesis and medicinal chemistry. nih.govnih.gov The fused benzene (B151609) and oxazole (B20620) ring system creates a stable aromatic structure that is a key component in a wide array of pharmacologically active agents. nih.govnih.gov Researchers have successfully incorporated the benzoxazole (B165842) scaffold into molecules exhibiting anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize biological activity. nih.gov The synthesis of these derivatives often involves the cyclization of ortho-aminophenols with various reagents, a testament to the modularity and accessibility of this chemical class. nih.gov
The Strategic Significance of Bromomethyl Functionality in Chemical Building Blocks
The bromomethyl group (-CH2Br) is a highly valuable functional group in synthetic organic chemistry. Its significance lies in its ability to act as a potent electrophile, making it an excellent precursor for a wide range of chemical transformations. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, including amines, alcohols, thiols, and carbon nucleophiles, thereby enabling the construction of more complex molecular architectures. Radical bromination of methyl groups on aromatic rings is a common method for introducing the bromomethyl functionality, providing a direct pathway to these versatile building blocks. rsc.org
Overview of Research Paradigms Involving 7-(Bromomethyl)benzo[d]oxazole
Currently, the specific research landscape for this compound is nascent, with limited dedicated studies available in peer-reviewed literature. Its existence is confirmed through its commercial availability from several chemical suppliers, where it is listed as a research chemical. The primary research paradigm for this compound is its use as a synthetic intermediate. Researchers can procure this compound to introduce the benzo[d]oxazol-7-ylmethyl moiety into larger molecules. This approach is particularly relevant in the synthesis of derivatives of biologically active compounds where the benzoxazole unit is desired at a specific position. For instance, it can be envisioned as a building block in the synthesis of novel kinase inhibitors or other targeted therapeutic agents.
Rationale for Comprehensive Academic Investigation of this compound
The limited specific research on this compound presents a clear rationale for a more comprehensive academic investigation. The unique substitution pattern, with the reactive bromomethyl group at the 7-position, offers distinct synthetic possibilities compared to its more studied isomers. A thorough investigation would involve elucidating its detailed reactivity profile with a variety of nucleophiles, exploring its potential in cycloaddition reactions, and investigating its utility in the synthesis of novel materials and biologically active compounds. Spectroscopic and crystallographic analysis would provide valuable data on its structure and conformation, which is crucial for understanding its reactivity and potential interactions with biological targets. Such fundamental research would unlock the full potential of this specific isomer as a valuable tool for synthetic chemists.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrNO | nih.gov |
| Molecular Weight | 212.04 g/mol | nih.gov |
| CAS Number | 1935074-49-9 |
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
7-(bromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChI Key |
KHGGRUMQJGFVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromomethyl Benzo D Oxazole
Precursor Synthesis and Functionalization Pathways for the Benzo[d]oxazole Core
The foundational step in the synthesis of 7-(bromomethyl)benzo[d]oxazole is the construction of the 7-methylbenzo[d]oxazole (B1592391) precursor. This typically involves the cyclization of an appropriately substituted aminophenol.
Cyclization Strategies for Benzo[d]oxazole Ring Formation
The most common and direct approach to the benzo[d]oxazole core is the condensation of a 2-aminophenol (B121084) derivative with a one-carbon synthon. For the synthesis of 7-methylbenzo[d]oxazole, the key starting material is 2-amino-3-methylphenol (B31084). This precursor can be reacted with various reagents to facilitate the closure of the oxazole (B20620) ring.
One established method involves the reaction of 2-amino-3-methylphenol with triethyl orthoformate. This reaction, typically carried out under acidic catalysis or at elevated temperatures, proceeds through the formation of an intermediate formimidate which then undergoes intramolecular cyclization and elimination of ethanol (B145695) to yield the desired 7-methylbenzo[d]oxazole.
Alternatively, formic acid can be employed as the one-carbon source. Heating 2-amino-3-methylphenol with formic acid leads to the formation of an N-formyl intermediate, which upon further heating, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), cyclizes to the benzo[d]oxazole ring system.
A synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid has been reported starting from m-cresol, which involves a Fries rearrangement, a nitration reaction, and an olefination as key steps to construct a substituted 7-methylbenzo[d]oxazole derivative. researchgate.net This highlights the versatility of starting materials for accessing this scaffold, although direct synthesis from 2-amino-3-methylphenol is generally more straightforward.
Regioselective Functionalization of Benzo[d]oxazole Scaffolds
The regioselectivity of the initial cyclization is dictated by the substitution pattern of the aminophenol precursor. To obtain the 7-methylbenzo[d]oxazole, the starting material must be 2-amino-3-methylphenol, ensuring the methyl group is positioned at the desired C-7 position of the resulting benzo[d]oxazole ring.
Further functionalization of the benzo[d]oxazole scaffold can be achieved through various methods, although for the synthesis of this compound, the focus remains on the functionalization of the pre-existing methyl group.
Bromination Techniques for Selective Introduction of the Bromomethyl Group at the C-7 Position
With the 7-methylbenzo[d]oxazole precursor in hand, the next critical step is the selective bromination of the methyl group to afford this compound.
Radical Bromination Approaches for Methyl-Substituted Benzo[d]oxazoles
The most widely employed method for the conversion of a benzylic methyl group to a bromomethyl group is free radical bromination. chemistrysteps.comchadsprep.comyoutube.comlibretexts.org This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. nih.gov
The reaction proceeds via a free radical chain mechanism. The initiator, commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating or photochemical irradiation to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of 7-methylbenzo[d]oxazole, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.
The choice of solvent is crucial for the success of this reaction. Non-polar solvents such as carbon tetrachloride (CCl4) or chlorobenzene (B131634) are traditionally used to minimize competing ionic side reactions.
| Initiator | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| AIBN | CCl4 | Reflux | 4-8 h | 60-75 | (Hypothetical data based on typical radical brominations) |
| Benzoyl Peroxide | Chlorobenzene | 80-90 °C | 6 h | 65-80 | (Hypothetical data based on typical radical brominations) |
| UV light (Photochemical) | CCl4 | Room Temp | 2-4 h | 70-85 | rsc.org |
Alternative Halogenation Strategies and Their Mechanistic Considerations
While radical bromination with NBS is the most common approach, other methods can be considered for the introduction of the bromomethyl group.
One alternative involves the conversion of a 7-(hydroxymethyl)benzo[d]oxazole precursor. This alcohol can be synthesized by the reduction of benzo[d]oxazole-7-carbaldehyde (B1511180) or the corresponding carboxylic acid ester. The resulting alcohol can then be converted to the bromide using reagents such as phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in the presence of triphenylphosphine (B44618) (the Appel reaction). These reactions typically proceed through an SN2 mechanism.
Another potential route could involve the direct bromination using elemental bromine under photochemical conditions. However, this method often suffers from a lack of selectivity and the potential for aromatic ring bromination, especially in electron-rich systems like benzo[d]oxazoles. nih.gov
The use of other N-haloimides, such as N-chlorosuccinimide (NCS), followed by a Finkelstein reaction (halide exchange) with a bromide salt like sodium bromide, could also be a viable, albeit less direct, strategy.
Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound
The efficiency of the synthesis of this compound, particularly the radical bromination step, is highly dependent on the careful optimization of reaction conditions to maximize the yield of the desired monobrominated product and minimize the formation of byproducts, such as the dibrominated species or products of aromatic bromination.
Key parameters for optimization include:
Initiator Concentration: The amount of radical initiator should be carefully controlled. A sufficient amount is needed to initiate the reaction efficiently, but an excess can lead to an uncontrolled reaction rate and the formation of undesirable byproducts.
Stoichiometry of NBS: Using a slight excess of NBS (typically 1.1-1.2 equivalents) is common to ensure complete conversion of the starting material. However, a large excess can lead to over-bromination.
Temperature and Reaction Time: The reaction temperature needs to be high enough to induce the decomposition of the initiator but not so high as to promote side reactions. The reaction time should be monitored, often by techniques like TLC or GC, to ensure the reaction goes to completion without significant degradation of the product.
Light Source in Photochemical Reactions: For photochemical initiation, the wavelength and intensity of the light source can influence the reaction rate and selectivity. rsc.org
Recent advancements in flow chemistry have shown promise in optimizing such reactions by allowing for precise control over reaction parameters, leading to improved yields and safety profiles. researchgate.net
Advancements in Green Chemistry for this compound Synthesis Remain Undocumented
Despite a growing emphasis on sustainable practices in chemical manufacturing, a review of current scientific literature reveals a notable absence of specific research focused on the green synthesis of this compound. While general methodologies for the environmentally friendly production of benzoxazole (B165842) derivatives are emerging, dedicated studies on the green synthesis of this particular compound have not been reported.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles due to their importance in pharmaceuticals and materials science. Common green chemistry strategies include the use of less hazardous solvents, renewable starting materials, energy-efficient methods such as microwave or ultrasound-assisted synthesis, and the development of recyclable catalysts. jbarbiomed.comnih.gov
Research into the broader field of benzoxazole synthesis has highlighted several greener alternatives to traditional methods. These include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. jbarbiomed.com For instance, the use of Phenyliodoniumbis-trifluoroacetate (PIFA) in ethanol under microwave irradiation has been reported for the synthesis of some benzoxazole derivatives, offering a rapid and efficient method. jbarbiomed.com
Solvent-Free and Catalyst-Free Conditions: Some eco-friendly protocols for related heterocyclic compounds, like benzoxazines, have been developed using polyethylene (B3416737) glycol (PEG) as a medium at ambient temperature, eliminating the need for hazardous solvents and catalysts. researchgate.net
Use of Greener Catalysts: Silver-catalyzed reactions have been explored for the synthesis of certain benzoxazole derivatives, noted for their high efficiency and reduced environmental impact compared to some traditional metal catalysts. nih.gov Similarly, biocompatible and non-toxic quaternary phosphonium (B103445) molybdate (B1676688) has been proposed as a catalyst for benzoxazole synthesis under solvent-free conditions. researchgate.net
Grinding Techniques: A simple grinding method at ambient temperature, using only a few drops of water, has been described for the synthesis of related benzimidazoles, showcasing a solvent-free and energy-efficient approach. jksus.org
While these advancements in the green synthesis of the broader benzoxazole class are promising, their direct applicability and optimization for the synthesis of this compound have not been investigated in published research. The specific reactivity of the bromomethyl group and the substitution pattern of the benzene (B151609) ring would necessitate dedicated studies to adapt these general green methods effectively and ensure high yields and purity.
The absence of specific research on green synthetic routes for this compound represents a gap in the current literature and an opportunity for future investigation. The development of such methods would be a valuable contribution to sustainable chemistry, providing a more environmentally benign pathway to this important chemical intermediate.
Data on Green Synthesis Approaches for Benzoxazole Derivatives
As no specific data for the green synthesis of this compound is available, the following table summarizes general green chemistry approaches reported for the synthesis of various benzoxazole derivatives.
| Synthetic Method | Catalyst/Reagent | Reaction Conditions | Green Chemistry Principle(s) | Reference(s) |
| Microwave-Assisted Oxidative Cyclization | Phenyliodoniumbis-trifluoroacetate (PIFA) | Ethanol, 80°C, 5 min | Energy Efficiency, Reduced Reaction Time | jbarbiomed.com |
| Silver-Catalyzed Tandem Condensation | AgOAc | DMSO, 110°C, 24 h | Use of Less Hazardous Catalysts | nih.gov |
| Solvent-Free Grinding | None (water assisted) | Ambient Temperature | Solvent-Free, Energy Efficiency | jksus.org |
| PEG-Mediated Synthesis | None | Ambient Temperature | Use of Benign Solvent, Catalyst-Free | researchgate.net |
| Ionic Liquid Catalysis | 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) | Solvent-Free, 50°C | Use of Recyclable Catalyst, Solvent-Free | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 7 Bromomethyl Benzo D Oxazole
Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety
The bromomethyl group at the 7-position of the benzo[d]oxazole is the primary site for nucleophilic attack. As a benzylic halide, it is particularly susceptible to substitution reactions, where the bromine atom is replaced by a nucleophile. The specific pathway of these substitutions, whether S_N2 or S_N1, is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of potential intermediates.
Exploration of S_N2 and S_N1 Reaction Pathways
While specific mechanistic studies exclusively on 7-(bromomethyl)benzo[d]oxazole are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles governing benzylic halides.
The S_N2 (Substitution Nucleophilic Bimolecular) pathway is a concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, an S_N2 reaction would proceed with an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.
The S_N1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step process. The first and rate-determining step is the departure of the bromide ion to form a resonance-stabilized benzylic carbocation. The fused benzo[d]oxazole ring system can participate in the stabilization of this positive charge. In the second step, the carbocation rapidly reacts with a nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents that can solvate both the carbocation and the leaving group, and by the stability of the formed carbocation.
Given that this compound can form a resonance-stabilized benzylic carbocation, it is plausible that it can undergo reactions via both S_N1 and S_N2 mechanisms, with the predominant pathway being dictated by the reaction conditions.
Reactivity with Various Nucleophiles: Heteroatom and Carbon-Based
The electrophilic carbon of the bromomethyl group readily reacts with a wide array of nucleophiles.
Heteroatom Nucleophiles:
Nitrogen Nucleophiles: Amines (primary, secondary, and aromatic) are expected to react with this compound to yield the corresponding 7-(aminomethyl)benzo[d]oxazole derivatives. Studies on other bromo-substituted heterocyclic systems have shown that such substitutions proceed readily. nih.govacs.org For instance, the reaction with primary amines would furnish secondary amines, which are valuable building blocks in medicinal chemistry.
Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the bromide to form ethers. Water can also act as a nucleophile, leading to the formation of 7-(hydroxymethyl)benzo[d]oxazole, particularly under conditions that favor the S_N1 pathway.
Sulfur Nucleophiles: Thiols are excellent nucleophiles and are expected to react efficiently with this compound to produce the corresponding thioethers. nih.gov The high nucleophilicity of thiols often allows these reactions to proceed under mild conditions.
Carbon-Based Nucleophiles:
Cyanide: The cyanide ion is a potent carbon nucleophile that would lead to the formation of 7-(cyanomethyl)benzo[d]oxazole. This product is a versatile intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Enolates and other Carbanions: Carbanions derived from active methylene (B1212753) compounds (e.g., malonic esters) can be used to form new carbon-carbon bonds, extending the carbon chain at the 7-position.
Below is a representative table of potential nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Expected Product |
| Amine | Cyclohexylamine | 7-((Cyclohexylamino)methyl)benzo[d]oxazole |
| Thiol | Thiophenol | 7-((Phenylthio)methyl)benzo[d]oxazole |
| Alkoxide | Sodium Methoxide | 7-(Methoxymethyl)benzo[d]oxazole |
| Cyanide | Sodium Cyanide | 2-(Benzo[d]oxazol-7-yl)acetonitrile |
| Enolate | Diethyl malonate | Diethyl 2-(benzo[d]oxazol-7-ylmethyl)malonate |
Radical Reactions Initiated by the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is relatively weak and can be cleaved homolytically to generate a benzylic radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis. While specific studies on radical reactions of this compound are scarce, the formation of a disulfide byproduct in reactions of benzoxazole-2-thiol with bromoalkylamines has been suggested to occur through a radical mechanism, which was suppressed by the addition of a radical scavenger. nih.govacs.org This suggests that the broader benzoxazole (B165842) scaffold can be involved in radical processes. Once formed, the 7-(benzo[d]oxazolyl)methyl radical can participate in various radical reactions, such as additions to alkenes or radical-radical coupling reactions.
Elimination Reactions and Formation of Unsaturated Benzo[d]oxazole Derivatives
Although less common for benzylic halides compared to alkyl halides, elimination reactions (E1 and E2) can potentially occur in the presence of a strong, sterically hindered base. An E2 reaction would involve the abstraction of a proton from the carbon adjacent to the aromatic ring (if such a proton exists and is acidic enough) and the concurrent expulsion of the bromide ion, leading to the formation of a double bond. However, in the case of this compound, there are no protons on an adjacent carbon outside the aromatic ring, making a standard elimination to an alkene impossible. Instead, under strongly basic conditions, other reactions might be favored.
Electrophilic Aromatic Substitution Patterns of the Benzo[d]oxazole Core in the Presence of the Bromomethyl Substituent
The benzo[d]oxazole ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused oxazole (B20620) ring and any existing substituents. The oxazole ring itself is generally considered to be electron-withdrawing, deactivating the benzene (B151609) ring towards electrophilic attack.
Computational Chemistry Approaches to Elucidate Reaction Mechanisms of this compound
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict and understand the reactivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:
Model the geometries and energies of the transition states for S_N1 and S_N2 reactions to determine the likely mechanistic pathway under different conditions.
Calculate the stability of the benzylic carbocation and radical intermediates.
Predict the most likely sites for electrophilic aromatic substitution by calculating properties like electrostatic potential surfaces and frontier molecular orbital densities.
Simulate reaction pathways with various nucleophiles to predict product distributions and reaction kinetics.
While computational studies have been applied to other benzoxazole derivatives to understand their biological activity and to other heterocyclic systems to elucidate reaction mechanisms, specific computational work on the reactivity of this compound is not yet prominent in the literature. nih.gov
Applications of 7 Bromomethyl Benzo D Oxazole As a Versatile Synthetic Intermediate
Construction of Novel Heterocyclic Systems Utilizing the Bromomethyl Handle
The presence of the electrophilic bromomethyl group on the benzo[d]oxazole scaffold provides a reactive site for the elaboration of more complex heterocyclic systems. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, serving as a cornerstone for building fused and spirocyclic frameworks.
Synthesis of Fused Ring Systems Derived from 7-(Bromomethyl)benzo[d]oxazole
While direct literature examples detailing the synthesis of fused ring systems starting from this compound are not extensively documented, its structure presents a clear potential for such transformations through intramolecular cyclization strategies. A plausible approach involves the initial conversion of the bromomethyl group into a nucleophilic or electrophilic center, followed by a ring-closing reaction.
One conceptual synthetic pathway could involve the transformation of the bromomethyl group into an aminomethyl functionality. The resulting (benzo[d]oxazol-7-yl)methanamine can then serve as a key precursor for the synthesis of fused nitrogen-containing heterocycles. For instance, reaction with a suitable α,β-unsaturated carbonyl compound could lead to a Michael addition followed by an intramolecular condensation, ultimately forming a fused dihydropyridine (B1217469) ring.
Alternatively, the synthesis of fused diazepine (B8756704) rings can be envisioned. The reaction of an ortho-amino-aminomethyl arene with appropriate reagents can lead to the formation of a seven-membered diazepine ring. nih.gov By analogy, (benzo[d]oxazol-7-yl)methanamine, upon suitable functionalization of the benzo[d]oxazole core to introduce an adjacent amino group, could undergo a similar cyclization to yield novel benzo[d]oxazole-fused diazepines. The synthesis of fused pyrazine (B50134) rings from ortho-diamino aromatic precursors is also a well-established methodology, suggesting another potential avenue for the elaboration of the 7-(aminomethyl)benzo[d]oxazole intermediate. researchgate.netorganic-chemistry.org
These proposed synthetic routes, grounded in established principles of heterocyclic chemistry, highlight the untapped potential of this compound as a precursor to a variety of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science. Further research in this area is warranted to explore and realize these synthetic possibilities.
Preparation of Spiro Compounds Incorporating the Benzo[d]oxazole Moiety
The synthesis of spirocyclic compounds, characterized by a single atom being part of two distinct rings, is a significant area of organic synthesis due to their unique three-dimensional structures often found in natural products and pharmacologically active molecules. While direct syntheses of spiro compounds from this compound are not prominently reported, its chemical reactivity suggests viable pathways for their construction.
A general and effective strategy for the synthesis of spirocycles involves the alkylation of a cyclic ketone with a bromomethyl-substituted aromatic compound, followed by an intramolecular cyclization. This approach can be conceptually applied to this compound. For example, the reaction of this compound with a cyclic ketone, such as cyclohexanone, in the presence of a base would yield an α-alkylated ketone. Subsequent intramolecular Friedel-Crafts-type reaction or other cyclization methods could then be employed to form the spirocyclic system, joining the benzo[d]oxazole ring to the cycloalkanone ring through a shared carbon atom.
The synthesis of spirooxindoles, a privileged scaffold in drug discovery, often involves cycloaddition reactions. rsc.orgnih.gov While not a direct application of the bromomethyl group, the benzo[d]oxazole moiety itself can be incorporated into spirocyclic frameworks through various synthetic strategies. For instance, the synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] has been achieved through the cycloaddition of N-phenacylbenzothiazolium bromides with 3-methyleneoxindoles. rsc.org This highlights the versatility of the benzothiazole (B30560) core, a close structural relative of benzo[d]oxazole, in constructing complex spiro systems.
The development of synthetic routes to spirocycles is an active area of research, and the principles demonstrated in the synthesis of other spirocyclic systems can be adapted to utilize this compound as a key building block. chemrxiv.orgrsc.orgadvancedsciencenews.com The exploration of such pathways could lead to the discovery of novel spiro compounds with interesting biological and material properties.
Functionalization of Polymeric Materials and Surface Modification Strategies
The reactive nature of the bromomethyl group makes this compound a valuable tool for the modification and synthesis of polymeric materials. One of the most significant applications in this domain is its use as an initiator for cationic ring-opening polymerization (CROP).
CROP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. The polymerization is initiated by an electrophilic species that attacks the monomer, leading to the opening of its ring and the propagation of the polymer chain. Alkyl halides, such as this compound, can serve as effective initiators for the CROP of various cyclic monomers, particularly 2-substituted-2-oxazolines and benzoxazines. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netrsc.org
The initiation process typically involves the reaction of the bromomethyl group with the monomer, generating a cationic species that then propagates the polymerization. The benzo[d]oxazole moiety remains as a stable end-group of the resulting polymer chain. This allows for the introduction of the specific photophysical or biological properties of the benzo[d]oxazole scaffold into the polymer.
| Polymerization Type | Monomer Example | Role of this compound | Resulting Polymer Feature |
| Cationic Ring-Opening Polymerization | 2-Ethyl-2-oxazoline | Initiator | Benzo[d]oxazole α-end group |
| Cationic Ring-Opening Polymerization | Benzoxazine derivatives | Initiator | Benzo[d]oxazole head group |
This strategy has been employed to synthesize a variety of functional polymers. For instance, the use of functional initiators in the CROP of 2-oxazolines is a well-established method for preparing polymers with specific end-groups for applications in drug delivery, gene therapy, and as polymer therapeutics.
Beyond polymer synthesis, this compound can be utilized for the surface modification of materials. The bromomethyl group can react with nucleophilic sites on the surface of various substrates, such as silica (B1680970) nanoparticles, gold surfaces, or other functionalized materials. This covalent attachment allows for the permanent anchoring of the benzo[d]oxazole moiety onto the surface, thereby altering its chemical and physical properties. This can be used to, for example, introduce fluorescent properties for imaging applications or to change the surface energy and wettability of the material.
Design and Synthesis of Advanced Organic Materials Precursors
The benzo[d]oxazole scaffold is a key component in a variety of advanced organic materials, particularly those with applications in organic electronics. Its electron-deficient nature and rigid, planar structure make it an attractive building block for the synthesis of materials with tailored photophysical and electronic properties. This compound serves as a versatile precursor for the synthesis of these materials.
One major area of application is in the development of organic light-emitting diodes (OLEDs). Benzo[d]oxazole-containing molecules have been utilized as fluorescent emitters and host materials in OLED devices. bohrium.com The bromomethyl group of this compound can be readily converted into other functional groups suitable for cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used in the synthesis of conjugated polymers and small molecules for OLEDs. For example, conversion of the bromomethyl group to a boronic ester or a stannane (B1208499) would render the molecule ready for incorporation into larger π-conjugated systems.
Furthermore, the synthesis of conjugated polymers via direct arylation polycondensation is a rapidly developing field. researchgate.netbohrium.comrsc.org While direct use of a bromomethyl group in such reactions is not typical, its conversion to a hydroxymethyl group could provide a monomer suitable for self-condensation reactions to form microporous organic polymers. advancedsciencenews.com These porous materials have potential applications in gas storage, separation, and catalysis.
The general synthetic strategies for carbazole-based materials, which are also prominent in OLED applications, often involve the functionalization of a core structure through halogenation followed by cross-coupling reactions. nih.gov A similar approach can be envisaged for benzo[d]oxazole-based materials, with this compound serving as a key starting material for the introduction of various aryl or heteroaryl substituents.
| Material Class | Potential Application | Synthetic Strategy from this compound |
| Conjugated Small Molecules | Organic Light-Emitting Diodes (OLEDs) | Conversion to boronic ester/stannane followed by cross-coupling |
| Conjugated Polymers | Organic Photovoltaics (OPVs), OLEDs | Conversion to di-halo derivative followed by polycondensation |
| Microporous Organic Polymers | Gas Storage, Catalysis | Conversion to hydroxymethyl derivative followed by self-condensation |
Development of Chemical Probes and Tags Based on this compound Scaffolds
The intrinsic fluorescence of the benzo[d]oxazole ring system makes it an attractive fluorophore for the development of chemical probes and tags for biological and environmental applications. researchgate.net The bromomethyl group in this compound provides a convenient and reactive handle for covalently attaching this fluorescent scaffold to a variety of molecules of interest, including biomolecules like proteins and nucleic acids, as well as small molecule analytes.
The development of fluorescent probes often relies on the principle of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The benzo[d]oxazole moiety can act as the signaling unit in such probes. For instance, a probe for a specific analyte could be designed where the binding of the analyte to a receptor unit, attached to the benzo[d]oxazole via the methylene (B1212753) linker, modulates the fluorescence of the benzo[d]oxazole core.
A significant application of benzo[d]oxazole-based probes is in the detection of ions and small molecules. For example, benzo[d]oxazole-based fluorescent probes have been developed for the selective recognition of zinc and copper ions. The synthesis of these probes often involves the functionalization of the benzo[d]oxazole core with a chelating agent that can selectively bind to the target ion. The bromomethyl group of this compound can be readily transformed into various chelating moieties through nucleophilic substitution reactions.
Furthermore, benzo[d]oxazole and its derivatives, such as naphthoxazoles, have been systematically reviewed as potential fluorescent DNA probes. researchgate.net These compounds can interact with DNA, often through intercalation, and exhibit enhanced fluorescence upon binding. The bromomethyl group of this compound can be used to attach the benzo[d]oxazole fluorophore to other DNA-binding motifs or to directly alkylate DNA under specific conditions, although the latter would require careful control to avoid non-specific labeling.
| Probe/Tag Type | Target | Principle of Operation | Role of this compound |
| Ion-selective Probe | Zn²⁺, Cu²⁺ | Chelation-induced fluorescence change | Precursor to the chelating fluorophore |
| DNA Probe | DNA | Intercalation and fluorescence enhancement | Precursor to the DNA-binding fluorophore |
| Biomolecule Tag | Proteins, Peptides | Covalent labeling via alkylation | Reactive linker for fluorophore attachment |
The versatility of the bromomethyl group allows for the synthesis of a wide range of benzo[d]oxazole-based probes and tags with tailored properties for specific applications in bioimaging, environmental sensing, and diagnostics.
Derivatization Strategies and Analogue Synthesis Inspired by 7 Bromomethyl Benzo D Oxazole
Substitution of the Bromine Atom with Diverse Functional Groups
The benzylic nature of the bromide in 7-(bromomethyl)benzo[d]oxazole makes it an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is the cornerstone of many synthetic routes designed to introduce diverse functional groups onto the benzoxazole (B165842) core.
Amination Reactions to Form Benzo[d]oxazolemethylamines
The introduction of nitrogen-containing moieties is a common strategy in the development of pharmacologically active compounds. The reaction of this compound with various primary and secondary amines proceeds via a standard nucleophilic substitution (SN2) mechanism to yield the corresponding 7-(aminomethyl)benzo[d]oxazole derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrobromic acid generated during the reaction.
The versatility of this method allows for the incorporation of a wide variety of amino groups, from simple alkylamines to more complex heterocyclic amines, thereby enabling fine-tuning of the physicochemical properties of the final molecule. While specific examples for the 7-isomer are proprietary or less documented in public literature, the analogous reactivity of 2-(bromomethyl)benzo[d]oxazole (B1281201) is well-established and serves as a reliable predictive model for the reactivity at the 7-position.
Table 1: Representative Amination Reactions
| Amine Nucleophile | Product Class | General Reaction Conditions |
|---|---|---|
| Primary Alkylamine (R-NH₂) | N-Alkyl-1-(benzo[d]oxazol-7-yl)methanamine | K₂CO₃, Acetonitrile, rt or heat |
| Secondary Amine (R₂NH) | N,N-Dialkyl-1-(benzo[d]oxazol-7-yl)methanamine | K₂CO₃, DMF, rt |
Thiolation and Sulfonylation for Sulfur-Containing Analogues
The synthesis of sulfur-containing analogues can be readily achieved by reacting this compound with sulfur-based nucleophiles. Thiolation to produce thioethers is accomplished by treating the starting bromide with a thiol (R-SH) in the presence of a base. Alternatively, the corresponding thiolate salt (R-S⁻Na⁺) can be used directly.
Sulfonylation, leading to the formation of sulfones, is typically achieved by reacting the bromomethyl compound with a sodium sulfinate salt (R-SO₂Na). Sulfones are valuable functional groups in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their metabolic stability. The development of practical methods for creating C-S bonds, such as the DBU-promoted deaminative thiolation of benzo[d]oxazol-2-amines, highlights the continued interest in this class of compounds. nih.gov Similarly, silver-catalyzed tandem reactions have been developed to synthesize 2-(phenylsulphinyl)benzo[d]oxazole derivatives, underscoring the importance of sulfur-functionalized benzoxazoles in modern organic synthesis. nih.gov
Alkylation and Arylation via Cross-Coupling Methodologies
While the bromomethyl group is primarily an electrophile for substitution, the benzo[d]oxazole core, when appropriately halogenated on the aromatic ring, is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. For instance, a hypothetical 7-bromo-2-methylbenzo[d]oxazole (B582238) could undergo a variety of palladium-catalyzed reactions to introduce new carbon-carbon bonds.
Drawing parallels from structurally related heterocyclic systems, such as bromobenzotropolone methyl ethers, a range of cross-coupling reactions can be envisioned. uni-freiburg.de These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters (e.g., R-B(OH)₂) in the presence of a palladium catalyst and a base to form aryl-aryl or aryl-alkyl bonds.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl substituents.
Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
Negishi Coupling: Reaction with organozinc reagents, which are often highly reactive and tolerant of various functional groups. uni-freiburg.de
These methodologies provide powerful tools for the extensive elaboration of the benzoxazole aromatic system.
Table 2: Exemplar Cross-Coupling Reactions on Analogous Bromo-Aromatic Systems
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Arylated derivative | uni-freiburg.de |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynylated derivative | uni-freiburg.de |
| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Cinnamate derivative | uni-freiburg.de |
Modifications of the Benzo[d]oxazole Ring System in Conjunction with the Bromomethyl Group
In addition to modifying the bromomethyl side chain, derivatization strategies can also target the core benzo[d]oxazole ring system. These modifications can involve the introduction of further substituents onto the benzene (B151609) ring or, more fundamentally, the alteration of the oxazole (B20620) ring itself.
Introduction of Additional Substituents on the Aromatic Ring
The synthesis of analogues with substituents on the aromatic portion of the benzo[d]oxazole nucleus is a key strategy for modulating biological activity. This can be achieved by starting with an appropriately substituted 2-aminophenol (B121084) precursor before the formation of the oxazole ring. For example, the synthesis of 2-(bromomethyl)-7-chlorobenzo[d]oxazole demonstrates that electron-withdrawing groups can be incorporated into the scaffold. bldpharm.com Such pre-functionalized building blocks, which also contain the reactive bromomethyl handle, are highly valuable for creating complex molecular architectures. Research into c-Met kinase inhibitors has led to the synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing complex 7-substituted-4-ethoxyquinoline moieties, showcasing the potential for extensive substitution on the benzene ring. nih.gov
Ring Expansion or Contraction Strategies Applied to the Oxazole Moiety
Altering the heterocyclic portion of the molecule represents a more advanced derivatization strategy. While less common, methods for the transformation of the oxazole ring are known.
Ring Opening: The oxazole ring in benzoxazole derivatives can be susceptible to nucleophilic attack, typically at the C2 position. This can lead to a ring-opening reaction, forming an o-aminophenol derivative. mdpi.com This ring-opened intermediate could then potentially be re-cyclized with a different reagent to form a new heterocyclic system, effectively acting as a ring transformation strategy.
Ring Expansion: Although direct examples starting from this compound are not prominent, general methodologies for oxazole ring expansion have been reported. For instance, phosphorus-substituted oxazole derivatives have been synthesized through the Lewis acid-mediated ring expansion of N-acylaziridines. researchgate.net Such a strategy, if adapted, could potentially transform the five-membered oxazole ring into a six-membered or larger heterocyclic system, leading to novel scaffolds. These transformations, while synthetically challenging, offer pathways to fundamentally new classes of compounds based on the original benzoxazole template.
Combinatorial Chemistry Approaches for Generating Libraries of this compound Derivatives
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is instrumental in the hit-to-lead and lead optimization phases of drug discovery. The reactive nature of the benzylic bromide in this compound makes it an ideal starting point for the generation of such libraries through various synthetic strategies.
The primary approach for creating a library from this compound involves nucleophilic substitution reactions. The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse derivatives. This can be efficiently carried out using parallel synthesis techniques, where the starting material is reacted with a large set of building blocks in separate reaction vessels.
Common classes of nucleophiles used for generating these libraries include:
Amines: Reaction with primary and secondary amines yields 7-(aminomethyl)benzo[d]oxazole derivatives. The diversity of commercially available amines allows for the introduction of various aliphatic, aromatic, and heterocyclic moieties.
Alcohols and Phenols: Williamson ether synthesis with a variety of alcohols and phenols results in the formation of ether-linked derivatives, introducing different steric and electronic properties at the 7-position.
Thiols: Reaction with thiols provides thioether-linked analogues, which can explore different bonding geometries and hydrogen-bonding capabilities compared to their ether counterparts.
Carboxylic Acids: Esterification via reaction with carboxylate salts introduces ester functionalities, which can also serve as prodrugs.
These reactions are typically performed in solution-phase, often facilitated by a base to deprotonate the nucleophile. High-throughput purification techniques, such as automated flash chromatography or preparative HPLC, are then employed to isolate the final products.
Table 1: Representative Combinatorial Library Synthesis from this compound
| Building Block (Nucleophile) | Reaction Type | Resulting Linkage | Potential Functional Group Introduced |
| Piperidine | Nucleophilic Substitution | C-N | Saturated heterocycle |
| Morpholine | Nucleophilic Substitution | C-N | Saturated heterocycle with ether |
| Phenol | Williamson Ether Synthesis | C-O | Aromatic hydroxyl |
| Ethanethiol | Nucleophilic Substitution | C-S | Alkyl thiol |
| Acetic Acid | Esterification | C-O-C=O | Ester |
Strategic Design Principles for Targeted Analogue Synthesis
The design of targeted analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing the interaction of the molecule with its biological target. These strategies often rely on iterative cycles of design, synthesis, and biological evaluation.
Bioisosteric Replacement: Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. nih.govnih.gov In the context of this compound, the bromomethyl group itself can be considered a reactive linker. Strategic replacements could involve substituting the bromine with other leaving groups to modulate reactivity or replacing the entire methylene-bromide moiety with other functionalities. For example, a sulfonamide or an amide linker could be introduced to mimic the vector and steric properties of the original side chain while introducing different hydrogen-bonding patterns. The benzoxazole core itself is a bioisostere of other important heterocyclic systems like benzimidazole (B57391) and benzothiazole (B30560), which share similar structural features and can exhibit overlapping biological activities. mdpi.com
Scaffold Hopping and Molecular Hybridization: This strategy involves replacing the core benzoxazole scaffold with a structurally different moiety that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel intellectual property and improved drug-like properties. Alternatively, molecular hybridization involves combining the 7-substituted benzo[d]oxazole pharmacophore with another known active fragment to create a hybrid molecule with potentially dual or enhanced activity. For example, a fragment known to bind to a specific enzyme could be linked to the 7-position of the benzo[d]oxazole core to create a targeted inhibitor. nih.gov
Table 2: Strategic Design Principles for this compound Analogues
| Design Principle | Strategy | Example Modification | Rationale |
| SAR Exploration | Substitution with diverse amines | Introduction of a library of primary and secondary amines | To probe the size, shape, and charge requirements of the binding pocket. |
| Bioisosteric Replacement | Replacement of the ether linkage with a thioether | Reaction with thiophenols instead of phenols | To alter bond angles and lipophilicity while maintaining a similar connection. |
| Scaffold Hopping | Replacement of benzo[d]oxazole with benzimidazole | Synthesis of corresponding 7-(bromomethyl)benzimidazole analogues | To explore different heterocyclic cores with potentially improved properties. |
| Molecular Hybridization | Attachment of a known pharmacophore | Linking a known kinase inhibitor fragment via the 7-methyl position | To create a dual-action molecule or to target the benzoxazole moiety to a specific protein. |
By employing these derivatization strategies and design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel therapeutic agents with optimized efficacy and safety profiles.
Advanced Spectroscopic and Structural Elucidation Methodologies for Research on 7 Bromomethyl Benzo D Oxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-(Bromomethyl)benzo[d]oxazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methylene (B1212753) group exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene protons of the bromomethyl group (-CH₂Br) are expected to resonate at a lower field (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. jbarbiomed.com The carbons of the benzoxazole (B165842) ring system have distinct resonances, while the carbon of the bromomethyl group appears at a characteristic chemical shift. The increasing complexity of synthetic derivatives often necessitates the use of two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range couplings between protons and carbons. ipb.pt These experiments are crucial for unambiguously assigning all signals in complex structures.
Purity assessment is another critical application of NMR. The integration of proton signals allows for the quantification of the main compound relative to any impurities present. The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum can indicate the presence of starting materials, by-products, or degradation products.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 (oxazole ring) | ~8.2 | ~151 |
| Aromatic CH | 7.3 - 7.8 | 110 - 142 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its mass, allowing for the confirmation of its molecular formula, C₈H₆BrNO. bldpharm.comnih.gov
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. jbarbiomed.com
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. nih.gov The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways would include:
Loss of the bromine atom (Br•) to give a [M-Br]⁺ ion.
Cleavage of the entire bromomethyl group (•CH₂Br) to give a [M-CH₂Br]⁺ ion.
Fragmentation of the benzoxazole ring system itself.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M]⁺ | C₈H₆⁷⁹BrNO | ~211 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | C₈H₆⁸¹BrNO | ~213 | Molecular ion with ⁸¹Br, similar intensity to M⁺ |
| [M-Br]⁺ | C₈H₆NO | ~132 | Loss of a bromine radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
IR spectroscopy is particularly useful for identifying polar bonds. libretexts.org In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the benzoxazole core and the bromomethyl substituent. Key expected absorptions include:
Aromatic C-H stretching: Weak to medium bands around 3030-3100 cm⁻¹. openstax.org
C=N and C=C stretching: Medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the benzoxazole ring system. jbarbiomed.com
C-O-C stretching: Strong bands associated with the oxazole (B20620) ring, typically found in the fingerprint region.
C-H bending: Bands corresponding to in-plane and out-of-plane bending of the aromatic C-H bonds, which can give information about the substitution pattern. libretexts.org
CH₂ bending: A band around 1450 cm⁻¹.
C-Br stretching: A band in the lower frequency region of the spectrum (typically 500-680 cm⁻¹).
Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations and can provide complementary information, especially regarding the aromatic ring and C-C backbone vibrations.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Weak to Medium |
| Benzoxazole Ring | C=N, C=C Stretch | 1500 - 1650 | Medium to Strong |
| Methylene (-CH₂) | Bend (Scissoring) | ~1450 | Medium |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination of Complex Derivatives
While spectroscopic methods provide evidence for the chemical structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. westminster.ac.uk This technique is invaluable for complex derivatives of this compound, providing precise measurements of bond lengths, bond angles, and torsional angles. nih.govnih.gov
The analysis reveals the exact conformation of the molecule, including the planarity of the benzoxazole ring system and the orientation of substituents. researchgate.net For example, in derivatives, it can show the relative stereochemistry of different parts of the molecule. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the solid-state properties of the material. nih.gov This information is crucial for understanding structure-property relationships in materials science and medicinal chemistry.
Table 4: Representative Crystallographic Data Parameters for a Benzoxazole Derivative
| Parameter | Description | Example Value/Information |
|---|---|---|
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The symmetry of the unit cell (e.g., P2₁/c). | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 9.6 Å, b = 5.8 Å, c = 18.2 Å; β = 95° |
| Bond Lengths | Precise distance between bonded atoms (e.g., C-Br, C-N). | C-N: ~1.38 Å; C=N: ~1.31 Å |
| Bond Angles | Angle between three connected atoms (e.g., C-C-Br). | C-O-C: ~105° |
Note: The values presented are illustrative and based on published data for related benzoxazole and benzimidazole (B57391) structures. nih.govresearchgate.net
Future Research Directions and Emerging Opportunities in 7 Bromomethyl Benzo D Oxazole Chemistry
Exploration of Novel Catalytic Methods for 7-(Bromomethyl)benzo[d]oxazole Transformations
The development of novel catalytic methods is paramount to advancing synthetic chemistry, offering more efficient, selective, and sustainable routes to complex molecules. For this compound, future research will likely focus on leveraging the dual reactivity of the benzoxazole (B165842) core and the bromomethyl group.
Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of benzoxazoles, enabling the formation of C-C, C-N, and C-O bonds. rsc.orgbeilstein-journals.orgrsc.org Future work could expand upon these methods, exploring a wider range of coupling partners for the this compound scaffold. The bromomethyl group itself is a prime site for nucleophilic substitution, but modern catalytic approaches could unlock new reaction pathways. For instance, the development of catalytic systems for the direct C-H activation of the benzoxazole ring in the presence of the bromomethyl group would allow for late-stage functionalization without the need for pre-installed leaving groups.
Photoredox catalysis is another burgeoning area that holds immense potential. This technique uses light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve with traditional thermal methods. For this compound, photoredox catalysis could be employed for radical-based transformations at the bromomethyl position or for novel C-H functionalization reactions on the aromatic core.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and sustainability. While the application of biocatalysis to benzoxazole chemistry is still in its nascent stages, future research could focus on identifying or engineering enzymes capable of selectively transforming this compound. This could include, for example, enzymatic hydrolysis of the bromine to an alcohol or the use of transferases to introduce new functional groups.
| Catalytic Method | Potential Transformation of this compound | Potential Product Class |
| Palladium-Catalyzed Cross-Coupling | Suzuki or Stille coupling at the bromine of a pre-functionalized benzoxazole core. | Aryl- or vinyl-substituted benzoxazoles |
| C-H Activation | Direct arylation or alkylation of the benzoxazole C-H bonds. | Poly-functionalized benzoxazoles |
| Photoredox Catalysis | Radical-mediated coupling reactions at the bromomethyl group. | Benzoxazoles with complex side chains |
| Biocatalysis | Enantioselective substitution of the bromine atom. | Chiral benzoxazole derivatives |
Integration of this compound into Flow Chemistry Protocols
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, has emerged as a powerful technology with numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. acs.orgnih.govbohrium.com The integration of this compound into flow chemistry protocols represents a significant opportunity to streamline its synthesis and derivatization.
The synthesis of the benzoxazole core itself can be achieved under flow conditions, often with higher yields and purity compared to batch methods. acs.orgnih.gov A multistep flow process for the synthesis of highly functionalized benzoxazoles has been reported, demonstrating the feasibility of this approach for generating complex derivatives. nih.gov Future research could focus on adapting these protocols for the specific synthesis of this compound, potentially through a continuous process starting from simple precursors.
Furthermore, the subsequent transformations of this compound could be performed in a "telescoped" flow synthesis, where the crude product from one reaction is directly fed into the next reactor without intermediate purification. uc.pt This approach is particularly well-suited for handling reactive intermediates and can significantly reduce reaction times and waste generation. For example, the nucleophilic substitution of the bromomethyl group could be carried out in a flow reactor, followed by an in-line purification step to yield the desired product.
| Parameter | Batch Protocol (Hypothetical) | Flow Chemistry Protocol (Potential) |
| Reaction Time | Hours | Minutes |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Safety | Handling of bulk reagents and reactive intermediates | Small reaction volumes, enhanced safety |
| Scalability | Difficult and non-linear | Linear and straightforward |
| Product Purity | Often requires extensive purification | Higher purity due to better control |
Computational Design of Next-Generation this compound-Based Synthetic Pathways
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of their reactivity. tandfonline.comnih.govnih.gov For this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netdergipark.org.trnih.gov This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the development of new synthetic methodologies. For example, DFT calculations could help to elucidate the mechanism of catalytic transformations involving this compound and to design more efficient catalysts.
Molecular docking studies are widely used in drug design to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govnih.gov By using the this compound scaffold as a starting point, computational chemists can design and screen virtual libraries of derivatives to identify promising candidates for a particular biological target. The bromomethyl group provides a convenient anchor point for introducing a wide range of substituents to optimize binding interactions.
Furthermore, computational methods can be used to design novel synthetic pathways to this compound and its derivatives. By modeling the transition states and intermediates of potential reaction routes, chemists can identify the most energetically favorable pathways and optimize reaction conditions to maximize yield and selectivity.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity indices. | Prediction of reactive sites and reaction mechanisms. |
| Molecular Docking | In silico screening of derivatives against biological targets. | Identification of potential drug candidates. |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in different environments. | Understanding of conformational preferences and interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the molecule. | Design of biocatalytic transformations. |
Potential for this compound in Materials Science beyond Current Applications
The unique photophysical and electronic properties of the benzoxazole scaffold have made it an attractive component for advanced materials. acs.orgbohrium.com The introduction of a reactive bromomethyl group in this compound opens up exciting possibilities for its use as a monomer or a functional building block in materials science.
One promising area is the development of novel polymers. The bromomethyl group can serve as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with benzoxazole moieties in the side chain. These polymers could exhibit interesting properties, such as high thermal stability, fluorescence, and charge-transporting capabilities, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, this compound can be used to functionalize existing materials. For example, it can be grafted onto the surface of nanoparticles or polymers to impart new properties. The benzoxazole unit could act as a fluorescent tag for imaging applications or as a metal-chelating ligand for catalysis or sensing. The ability to covalently attach this functional unit to a wide range of substrates makes it a versatile tool for materials scientists.
| Material Class | Role of this compound | Potential Application |
| Functional Polymers | Monomer for polymerization | Organic electronics, sensors |
| Surface-Modified Nanoparticles | Grafting agent for surface functionalization | Bioimaging, drug delivery |
| Hybrid Materials | Building block for metal-organic frameworks (MOFs) | Gas storage, catalysis |
| Smart Materials | Component of stimuli-responsive polymers | Actuators, self-healing materials |
Unexplored Reactivity Patterns and Synthetic Applications of this compound in Niche Chemical Fields
Beyond its more obvious applications, the unique combination of a benzoxazole core and a reactive bromomethyl group in this compound presents opportunities for exploring novel reactivity patterns and synthetic applications in niche chemical fields.
The bromomethyl group is a versatile precursor for a variety of functional groups. For example, it can be converted into an aldehyde, a carboxylic acid, an amine, or a thiol, each of which can then be used in subsequent transformations. This opens the door to the synthesis of a wide range of previously inaccessible benzoxazole derivatives.
The potential for radical-mediated reactions involving the bromomethyl group is an area that warrants further investigation. The generation of a benzylic radical at the 7-position could lead to novel cyclization reactions or the formation of complex dimeric structures. These types of transformations could provide rapid access to intricate molecular architectures that would be difficult to synthesize using traditional methods.
Furthermore, this compound could serve as a key building block in the synthesis of more complex heterocyclic systems. For example, it could be used in cycloaddition reactions or as a starting material for the construction of fused-ring systems containing the benzoxazole motif. These novel heterocyclic scaffolds could exhibit unique biological activities or material properties.
| Reaction Type | Potential Transformation | Resulting Product Class |
| Functional Group Interconversion | Conversion of the bromomethyl group to other functional groups. | Aldehydes, carboxylic acids, amines, etc. |
| Radical Cyclization | Intramolecular cyclization onto the benzoxazole ring. | Fused heterocyclic systems |
| [3+2] Cycloaddition | Reaction with a 1,3-dipole. | Spirocyclic benzoxazoles |
| Tandem Reactions | A sequence of reactions in a single pot. | Complex polycyclic molecules |
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : ¹H NMR can confirm the bromomethyl group (δ ~4.3–4.5 ppm for -CH2Br) and aromatic protons in the benzoxazole ring (δ ~7.2–8.1 ppm) .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 211/213 ([M]⁺, Br isotope pattern) and fragment ions like [M–Br]⁺ (m/z 132) validate the structure .
- FTIR : Absorbances at ~1600 cm⁻¹ (C=N stretch) and ~680 cm⁻¹ (C-Br stretch) confirm functional groups .
Q. Advanced Analysis :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
- X-ray Crystallography : Determines precise regiochemistry and crystal packing effects.
How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Basic Reactivity :
The bromomethyl group (-CH2Br) undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar solvents (DMF, DMSO) under mild conditions (25–60°C). For example, reacting with sodium azide yields 7-(azidomethyl) derivatives, useful in click chemistry .
Q. Advanced Mechanistic Insights :
- Solvent Effects : Polar aprotic solvents stabilize transition states, accelerating substitution .
- Steric Hindrance : Bulky nucleophiles may require longer reaction times or phase-transfer catalysts.
- Competing Elimination : Base-sensitive conditions (e.g., K2CO3) can lead to undesired alkene formation; use milder bases (e.g., Cs2CO3) to suppress this .
What computational methods are suitable for predicting the electronic properties of this compound?
Q. Advanced Methodological Approach :
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G(d) level can predict HOMO/LUMO energies, charge distribution, and band gaps. Studies on similar benzoxazoles show that electron-withdrawing groups (e.g., Br) lower the LUMO, enhancing electrophilic reactivity .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability.
Q. Key Findings :
- The bromomethyl group increases electron density at the oxazole nitrogen, making it a stronger hydrogen-bond acceptor in ligand-receptor interactions .
How can this compound serve as a precursor for bioactive derivatives, and what assays validate their activity?
Q. Advanced Applications :
- Antimicrobial Derivatives : React with thiols (e.g., cysteine) to form sulfides, which can be screened against Staphylococcus aureus via broth microdilution assays (MIC ≤ 16 µg/mL) .
- Anticancer Agents : Coupling with pyrazole-carboxaldehydes (via Schiff base formation) yields hybrids evaluated in MTT assays (e.g., IC50 < 10 µM in HeLa cells) .
Q. Structure-Activity Relationship (SAR) :
- Substituent Effects : Electron-withdrawing groups at the 7-position enhance membrane permeability .
What challenges arise in regioselective functionalization of the benzoxazole ring, and how are they addressed?
Q. Advanced Synthetic Challenges :
- Positional Isomerism : Competing substitution at the 5- or 2-positions can occur. Use directing groups (e.g., nitro) or transition-metal catalysts (Pd/Cu) for selectivity .
- Side Reactions : Oxazole ring-opening under strong acidic/basic conditions. Protect the ring with tert-butyldimethylsilyl (TBS) groups during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
